molecular formula C19H16N4OS B1661896 5-[(E)-benzylideneamino]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 99504-90-2

5-[(E)-benzylideneamino]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B1661896
CAS No.: 99504-90-2
M. Wt: 348.4 g/mol
InChI Key: HKDAEZOGNFGKDQ-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(benzylideneamino)-2,7,9-trimethyl- is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes pyridine, thiophene, and pyrimidine moieties, making it a versatile scaffold for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(benzylideneamino)-2,7,9-trimethyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminothiophene derivatives with pyridine-3-carboxaldehyde in the presence of a suitable catalyst can lead to the formation of the desired pyrido-thieno-pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time . Additionally, the use of automated flow reactors can facilitate large-scale production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(benzylideneamino)-2,7,9-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify specific moieties within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

    Chemistry: The compound serves as a valuable scaffold for the development of new chemical entities with diverse functionalities.

    Biology: It has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.

    Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: The compound’s unique properties make it suitable for use in materials science and as a building block for advanced materials.

Mechanism of Action

The mechanism by which Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(benzylideneamino)-2,7,9-trimethyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, the compound can modulate signaling pathways by interacting with receptors or other cellular components, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(benzylideneamino)-2,7,9-trimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the benzylideneamino and trimethyl groups enhances its reactivity and potential for diverse applications, distinguishing it from other similar compounds .

Properties

CAS No.

99504-90-2

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

5-[(E)-benzylideneamino]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C19H16N4OS/c1-11-9-12(2)21-18-15(11)16-17(25-18)19(24)23(13(3)22-16)20-10-14-7-5-4-6-8-14/h4-10H,1-3H3/b20-10+

InChI Key

HKDAEZOGNFGKDQ-KEBDBYFISA-N

Isomeric SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)/N=C/C4=CC=CC=C4)C

SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)N=CC4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)N=CC4=CC=CC=C4)C

Origin of Product

United States

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